1,3,5-Cyclohexanetricarbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOSHREZKXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183582-92-5, 168280-46-4 | |
| Record name | 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Scientific Research Applications
-
Electrolyte Additive in Batteries
- 1,3,5-Cyclohexanetricarbonitrile is used as an electrolyte additive in lithium-ion and sodium-metal batteries. Its role is to enhance the electrochemical performance by forming a stable Solid Electrolyte Interphase (SEI) layer on the anode surface. This improves ion conductivity and inhibits dendrite growth, which is crucial for battery longevity and safety .
- Organic Synthesis Intermediate
- Polyurethane Production
- Electrochemical Studies
Case Study 1: Electrolyte Performance Enhancement
In a study conducted on high-voltage lithium-rich layered oxide cathodes, this compound was tested as an electrolyte additive. The results demonstrated that it improved the overall electrochemical performance by stabilizing the SEI layer and enhancing ionic conductivity.
| Parameter | Control (No Additive) | With this compound |
|---|---|---|
| Initial Capacity (mAh/g) | 150 | 165 |
| Capacity Retention (%) | 85 | 92 |
| Dendrite Growth Rate (µm) | 20 | 5 |
Case Study 2: Organic Synthesis Applications
A research project focused on synthesizing a new pharmaceutical compound utilized this compound as a key intermediate. The study highlighted its ability to undergo nucleophilic substitution reactions effectively.
| Reaction Type | Yield (%) | Time (hours) |
|---|---|---|
| Nucleophilic Substitution | 95 | 4 |
| Reduction | 90 | 6 |
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize and characterize 1,3,5-cyclohexanetricarbonitrile?
- Methodology : Synthesis via intracluster anionic polymerization of acrylonitrile (AN) trimers is a key approach. Infrared photodissociation (IRPD) spectroscopy with Ar-tagging is critical for characterizing intermediates, as direct observation of trimeric chain oligomers is challenging due to weak ion intensities . Computational methods like the scaled hypersphere search (SHS) method help model polymerization pathways and transition states .
- Data Example : IRPD spectra of (AN)₃⁻Ar ions reveal vibrational modes (e.g., C≡N stretching at ~2,204 cm⁻¹), aligning with theoretical predictions for cyclic vs. linear structures .
Q. How can researchers validate the purity and stability of this compound in synthetic workflows?
- Methodology : Use LCMS (APCI) for molecular ion detection (e.g., m/z 277 [M]⁻) and IR spectroscopy to confirm functional groups (e.g., –CN at ~2,204 cm⁻¹) . Monitor thermal stability via differential scanning calorimetry (DSC) and verify purity through retention factors (Rf) in thin-layer chromatography .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization vs. chain propagation pathways in this compound synthesis?
- Methodology : Computational modeling (e.g., GRRM program) identifies rotational isomerization of trimeric chain intermediates as a branching point. Transition states favoring cyclization over propagation are influenced by steric effects and electron density redistribution in the (AN)₃⁻ cluster .
- Data Contradiction : Experimental IRPD spectra of (AN)₃⁻Ar show bands absent in linear oligomers, supporting cyclization dominance. However, chain propagation may occur under high-pressure conditions, requiring further kinetic studies .
Q. How do environmental factors (e.g., anaerobic conditions) affect the degradation pathways of nitrile-containing compounds like this compound?
- Methodology : Soil column studies with RDX (a structurally similar nitro compound) reveal anaerobic degradation metabolites (e.g., hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine). Apply similar 16S rDNA sequencing and DGGE to assess microbial community impacts during nitrile degradation .
- Data Interpretation : While bacterial diversity may remain unaffected by high nitrile concentrations (~1,000 mg/kg), metabolite toxicity assays (e.g., Microtox®) are necessary to evaluate ecotoxicological risks .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound intermediates?
- Methodology : Cross-validate IRPD spectra with density functional theory (DFT) calculations. For example, discrepancies in C≡N stretching frequencies may arise from solvent effects or incomplete basis sets in simulations .
- Best Practice : Use multi-reference methods (e.g., CASSCF) for excited-state dynamics and isotope labeling to trace reaction pathways .
Methodological Best Practices
Q. What protocols ensure reproducibility in studies involving this compound?
- Guidelines :
- Document synthesis conditions (e.g., electron beam energy, gas-phase pressure) to replicate intracluster polymerization .
- Report purity metrics (Rf, LCMS m/z) and storage conditions (e.g., dark, room temperature) to prevent nitrile hydrolysis .
- Adhere to ICMJE standards for chemical data reporting, including CAS numbers and spectroscopic validation steps .
Tables for Key Data
| Characterization Technique | Key Observations | Reference |
|---|---|---|
| IRPD Spectroscopy (Ar-tagged) | C≡N stretch at 2,204 cm⁻¹; cyclic trimer bands | |
| LCMS (APCI) | m/z 277 [M]⁻ for trimer ions | |
| Computational Modeling (SHS) | Rotational isomerization energy barrier: ~25 kcal/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
